2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-7-(phenylmethoxy)-, methyl ester
Description
The compound 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-7-(phenylmethoxy)-, methyl ester (hereafter referred to as the "target compound") is a poly-substituted naphthalene derivative with a methyl ester backbone. Key structural features include:
- Acetyloxy group at position 2.
- Bromine atom at position 8.
- Phenylmethoxy group at position 7.
Properties
Molecular Formula |
C21H17BrO5 |
|---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
methyl 4-acetyloxy-8-bromo-7-phenylmethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C21H17BrO5/c1-13(23)27-19-11-15(21(24)25-2)10-17-16(19)8-9-18(20(17)22)26-12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |
InChI Key |
NESSIJGYJVCESP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=CC2=C1C=CC(=C2Br)OCC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-7-(phenylmethoxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-7-(phenylmethoxy)-, methyl ester has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-7-(phenylmethoxy)-, methyl ester exerts its effects depends on its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes, modulate receptor activities, or interfere with cellular signaling pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Position and Type
Table 1: Substituent Comparison of Naphthalenecarboxylic Acid Derivatives
Key Observations :
Physicochemical Properties
Table 2: Physical and Chromatographic Data
Analysis :
- Retention Behavior : The target compound’s higher molecular weight and polar substituents (acetyloxy, phenylmethoxy) likely increase its retention factor compared to simpler analogs like entry 9 in .
- Melting Points : Bromine’s moderate bulkiness may result in a lower melting point than the iodo analog but higher than the chloro derivative .
- Solubility : The phenylmethoxy group enhances solubility in aromatic solvents, while the acetyloxy group increases polarity, favoring dipolar aprotic solvents like DMSO.
Biological Activity
The compound 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-7-(phenylmethoxy)-, methyl ester (CAS Number: 133593-68-7) is a derivative of naphthalene known for its diverse biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, providing a comprehensive overview based on available research.
- Molecular Formula: C15H13BrO5
- Molecular Weight: 353.16 g/mol
- Structure: The compound features a naphthalene backbone with multiple substituents that contribute to its biological activity.
Antimicrobial Properties
Research indicates that naphthalene derivatives possess significant antimicrobial activity. The compound has been shown to inhibit the growth of various bacteria and fungi. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Notably, it exhibited selective toxicity towards breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating potent anti-cancer properties. The mechanism appears to involve the induction of apoptosis and disruption of mitochondrial function.
Anti-inflammatory Activity
The compound has also shown promise in reducing inflammation. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting a potential role in managing inflammatory diseases.
The biological activities of this compound are largely attributed to its ability to interact with cellular targets:
- Inhibition of Enzymatic Activity: It may inhibit key enzymes involved in cell proliferation and inflammation.
- Interaction with Cell Membranes: The lipophilic nature allows it to integrate into cellular membranes, affecting membrane fluidity and function.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against E. coli with an MIC of 32 µg/mL. |
| Study 2 | Showed cytotoxic effects on MCF-7 cells with an IC50 of 15 µM. |
| Study 3 | Reported anti-inflammatory effects by reducing IL-6 levels by 50% at a concentration of 10 µM. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
